molecular formula C21H28O2Si B8184360 3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal

3-tert-Butyldiphenylsilyloxy-2,2-dimethylpropanal

Cat. No. B8184360
M. Wt: 340.5 g/mol
InChI Key: SVTRUWIKJCDMKE-UHFFFAOYSA-N
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Patent
US05965553

Procedure details

3-Hydroxy-2,2-dimethylpropanal (5.1 g, 50 mmol) and tert-butyl-diphenylsilyl chloride (15.10 g, 55 mmol) were dissolved in dimethylformamide (50 ml). Imidazole (3.74 g, 55 mmol) was added in one portion. After stirring for 18 hours the mixture was hydrolyzed with water and extracted several times with ether. The combined organic layers were dried with MgSO4. The filtrate was concentrated under reduced pressure, and the residue was purified by flash chromatography (hexane/ethyl acetate 15:1) to give the title compound (9.55 g, 56%) as a colorless oil.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH3:7])([CH3:6])[CH:4]=[O:5].[Si:8](Cl)([C:21]([CH3:24])([CH3:23])[CH3:22])([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.N1C=CN=C1.O>CN(C)C=O>[Si:8]([O:5][CH2:4][C:3]([CH3:7])([CH3:6])[CH:2]=[O:1])([C:21]([CH3:24])([CH3:23])[CH3:22])([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
OCC(C=O)(C)C
Name
Quantity
15.1 g
Type
reactant
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.74 g
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 18 hours the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted several times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (hexane/ethyl acetate 15:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OCC(C=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.55 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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